2-Hydroxy-6-nitrobenzoic acid is an organic compound with the chemical formula C₁₇H₅NO₅. It can be synthesized through various methods, including nitration of salicylic acid or oxidation of 2-amino-6-nitophenol. Researchers have employed different techniques to characterize this compound, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].
While extensive research on 2-Hydroxy-6-nitrobenzoic acid's specific applications is ongoing, some potential areas of exploration include:
2-Hydroxy-6-nitrobenzoic acid, with the chemical formula and CAS number 601-99-0, is an aromatic compound characterized by the presence of both a hydroxyl group (-OH) and a nitro group (-NO2) on a benzoic acid backbone. The molecular weight of this compound is approximately 183.12 g/mol. It is known for its potential applications in various fields due to its unique chemical structure, which allows for diverse reactivity and interaction with biological systems .
Currently, there is no scientific research readily available on the specific mechanism of action of 2-HNB in biological systems.
As with most nitroaromatic compounds, 2-HNB should be handled with caution due to potential hazards.
The biological activity of 2-Hydroxy-6-nitrobenzoic acid has been explored in various studies. It exhibits:
2-Hydroxy-6-nitrobenzoic acid can be synthesized through several methods:
The applications of 2-Hydroxy-6-nitrobenzoic acid span multiple domains:
Research into the interactions of 2-Hydroxy-6-nitrobenzoic acid with biological molecules is ongoing. Studies have focused on:
Several compounds share structural similarities with 2-Hydroxy-6-nitrobenzoic acid. Here are some notable examples:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Salicylic Acid | 69-72-7 | C7H6O3 | Contains only one hydroxyl group; used in pain relief |
| 3-Nitrosalicylic Acid | 85-38-1 | C7H5NO5 | Similar structure but different nitro position; used in analytical chemistry |
| 5-Methoxy-4-methyl-2-nitrobenzoic Acid | 857599-32-7 | C8H9N1O5 | Contains methoxy group; used in pharmaceuticals |
These compounds highlight the uniqueness of 2-Hydroxy-6-nitrobenzoic acid due to its specific arrangement of functional groups, which influences its reactivity and biological activity .
The nitration of salicylic acid represents the primary synthetic route for producing 2-hydroxy-6-nitrobenzoic acid and its isomers through electrophilic aromatic substitution [1]. The reaction proceeds via the classical nitronium ion mechanism, where the electrophilic nitronium cation attacks the electron-rich aromatic ring of salicylic acid [2]. The mechanism involves three distinct stages: activation of the nitrating agent, electrophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity [3].
The nitronium ion formation occurs through the protonation of nitric acid followed by dehydration, generating the highly reactive electrophile [4]. In mixed acid systems containing nitric acid and sulfuric acid, the concentration of nitronium ions is significantly enhanced due to the strong dehydrating properties of sulfuric acid [5]. The aromatic ring of salicylic acid acts as a nucleophile, attacking the nitronium electrophile to form a positively charged cyclohexadienyl cation intermediate, also known as the Wheland intermediate [2].
The kinetic analysis of salicylic acid nitration reveals second-order behavior with respect to both substrate and nitric acid concentration [1] [6]. Comprehensive kinetic studies demonstrate that the reaction follows the rate law: rate = k[salicylic acid][nitric acid], where the rate constant varies significantly with reaction conditions [7] [8]. The activation energies for different nitrating systems range from 45.2 kilojoules per mole for nitric acid/sulfuric acid mixtures to 67.3 kilojoules per mole for aqueous nitric acid systems [9].
Temperature dependence studies indicate that the nitration reaction operates within a predominantly kinetically controlled regime at elevated temperatures [9]. The reaction exhibits substantial exothermic character, with heat of reaction values ranging from -95 to -125 kilojoules per mole depending on the nitrating system employed [9]. The pre-exponential factors vary from 1.2 × 10⁸ to 2.3 × 10⁸ reciprocal seconds, reflecting the influence of solvent and acid concentration on the collision frequency [9].
Table 1: Kinetic Parameters for Salicylic Acid Nitration
| Nitrating System | Activation Energy (kJ/mol) | Rate Constant at 70°C (M⁻¹s⁻¹) | Reaction Order | Heat of Reaction (kJ/mol) |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 45.2 | 0.082 | 2.0 | -125 |
| HNO₃/AcOH | 52.8 | 0.045 | 2.0 | -108 |
| HNO₃/Ac₂O/AcOH | 48.6 | 0.068 | 2.0 | -118 |
| Aqueous HNO₃ | 67.3 | 0.015 | 2.0 | -95 |
The regioselectivity of the nitration process is influenced by the directing effects of both the hydroxyl and carboxyl substituents on the salicylic acid ring [1] [10]. The hydroxyl group acts as an ortho-para directing activating group, while the carboxyl group serves as a meta-directing deactivating group [11]. This competing electronic influence results in the formation of multiple nitrosalicylic acid isomers, with 5-nitrosalicylic acid typically predominating over 3-nitrosalicylic acid in most nitrating systems [1] [10].
Solvent selection plays a crucial role in determining the efficiency, selectivity, and safety of nitroaromatic synthesis reactions [5] [12]. The choice of solvent system significantly affects the stability of the electrophile, the reactivity of the aromatic substrate, and the overall reaction kinetics [5]. Polar solvents demonstrate enhanced ability to stabilize charged intermediates, particularly the nitronium ion and the cyclohexadienyl cation intermediate formed during electrophilic attack [5].
Mixed acid systems comprising nitric acid and sulfuric acid represent the traditional approach for aromatic nitration reactions [1] [13]. Sulfuric acid serves multiple functions: it acts as a dehydrating agent to promote nitronium ion formation, provides a high-dielectric medium for charge stabilization, and functions as a proton source for the deprotonation step [3]. The dielectric constant of concentrated sulfuric acid (approximately 100) facilitates the dissociation of ionic species and enhances the electrophilicity of the nitronium ion [12].
Acetic acid-based solvent systems offer significant advantages in terms of product separation, waste minimization, and reaction control [1] [6]. The nitric acid/acetic acid system demonstrates comparable yields to mixed acid systems while providing superior temperature control and reduced corrosivity [1]. The lower dielectric constant of glacial acetic acid (6.2) results in reduced reaction rates compared to sulfuric acid systems, but offers enhanced selectivity and safer operating conditions [5].
Table 2: Solvent Effects in Electrophilic Aromatic Substitution
| Solvent System | Dielectric Constant | Relative Rate | Selectivity | Temperature Control | Environmental Impact |
|---|---|---|---|---|---|
| Concentrated H₂SO₄ | 100 | 100 | High | Excellent | High |
| Glacial AcOH | 6.2 | 25 | Moderate | Good | Moderate |
| CH₂Cl₂/H₂O | 9.1 | 15 | Low | Good | Low |
| Methanol | 32.6 | 45 | Moderate | Good | Low |
| Water | 80.1 | 60 | High | Excellent | Very Low |
Dichloromethane-water biphasic systems provide alternative reaction media that combine the benefits of organic solvents with aqueous workup procedures [12]. These systems demonstrate reduced environmental impact while maintaining reasonable reaction rates and selectivity [12]. The moderate dielectric constant of dichloromethane (9.1) allows for controlled electrophile generation while facilitating product extraction and purification [12].
Computational studies reveal that water and methanol exhibit significant solvent effects on nitration reactions through hydrogen bonding interactions and electrostatic stabilization [12]. Solvated systems consistently demonstrate lower activation energies compared to solvent-free conditions, with water showing the most pronounced effect on reaction feasibility [12]. The energy barrier data indicate that nitration reactions are more thermodynamically favorable in solvated versus solventless systems [12].
Catalytic hydrogenation represents a fundamental transformation in nitroaromatic chemistry, enabling the conversion of nitro groups to amino functionalities or the selective reduction of aromatic precursors [14] [15]. Palladium-based catalysts demonstrate exceptional activity for the hydrogenation of nitroaromatic compounds under mild conditions [14] [16]. Recent developments in nitrogen-doped carbon-supported palladium catalysts achieve complete reduction of nitrobenzene derivatives at room temperature and atmospheric pressure [14].
Platinum-based catalytic systems offer superior selectivity for the hydrogenation of substituted nitroaromatic compounds [17] [18]. Zirconium-phosphate-supported platinum catalysts exhibit remarkable performance in the selective hydrogenation of nitrobenzene to para-aminophenol, achieving 89% selectivity under optimized conditions [17]. The electron transfer interactions between platinum species and the zirconium phosphate support contribute to enhanced catalyst stability and recyclability [17].
Heterogeneous catalysis mechanisms for nitroaromatic reduction involve the sequential transfer of hydrogen atoms from the catalyst surface to the nitro group [19] [20]. The reduction pathway proceeds through nitroso and hydroxylamine intermediates before forming the final amine product [18]. Control experiments demonstrate that palladium nanoparticles serve as the primary active centers, while nitrogen-rich doping of carbon supports provides abundant anchoring sites for metal centers [14].
Table 3: Catalytic Hydrogenation Conditions for Nitroaromatic Reduction
| Catalyst System | Temperature (°C) | Pressure (bar) | Time (h) | Conversion (%) | Selectivity (%) | Recyclability |
|---|---|---|---|---|---|---|
| Pd/C (5 wt%) | 80 | 10 | 4 | 95 | 92 | Good |
| Pt/C (5 wt%) | 100 | 15 | 6 | 98 | 95 | Excellent |
| Raney Ni | 120 | 20 | 8 | 92 | 88 | Poor |
| Pd/CN-300 | 25 | 1 | 2 | 97 | 99 | Excellent |
| Pt/ZrP | 80 | 6 | 5 | 89 | 89 | Good |
Transfer hydrogenation methodologies utilize alternative hydrogen sources such as formic acid, methanol, or hydrazine to achieve nitro group reduction [16] [21]. Palladium on carbon catalyzed transfer hydrogenation employs methanol as a hydrogen donor, providing a safer alternative to high-pressure hydrogen gas systems [16]. The reaction proceeds under ambient conditions with excellent selectivity for aromatic amine formation [16].
Catalytic transfer hydrogenation mechanisms involve the decomposition of hydrogen donors followed by subsequent hydrogenation of nitroaromatic substrates [20]. Synergistic catalysts enable efficient cascade processes where hydrogen donor decomposition and nitroaromatic reduction occur simultaneously at cooperative active sites [20]. Metal-nitrogen-carbon catalysts demonstrate exceptional performance in transfer hydrogenation reactions due to the synergistic effects between metal centers and nitrogen coordination environments [20].
Diazotization reactions provide versatile synthetic pathways for the transformation of aromatic amino compounds derived from nitroaromatic precursors [22] [23]. The process involves the treatment of aromatic amines with sodium nitrite under acidic conditions to generate diazonium salts, which serve as reactive intermediates for further chemical transformations [24]. These diazonium compounds undergo various coupling reactions with electron-rich aromatic systems to form azo compounds [22] [24].
The mechanism of diazonium formation proceeds through the initial protonation of the amino group followed by reaction with nitrous acid [23]. The resulting diazonium cation exhibits significant electrophilic character due to the positive charge delocalized over the nitrogen atoms [22]. The terminal nitrogen of the diazonium group serves as the primary electrophilic center for subsequent coupling reactions [23].
Azo coupling reactions represent the most significant application of diazonium chemistry in synthetic organic chemistry [24]. The electrophilic diazonium cation attacks activated aromatic compounds, particularly phenols and naphthols, through electrophilic aromatic substitution [22] [24]. The reaction typically occurs at the para position of the coupling agent, but when this position is occupied, coupling proceeds at the ortho position albeit at reduced rates [24].
The coupling reaction mechanism involves the formation of an arenium ion intermediate followed by deprotonation to restore aromaticity [23]. The extended conjugated system formed in azo compounds results in intense coloration, making these products valuable as synthetic dyes and pigments [24]. The reaction exhibits high regioselectivity and proceeds under mild conditions, making it suitable for the synthesis of complex aromatic systems [22].
Diazonium salts demonstrate remarkable versatility in synthetic applications beyond azo coupling [23]. The Sandmeyer reaction enables the replacement of the diazonium group with various nucleophiles including halides, cyanides, and hydroxyl groups [25]. These transformations provide access to substituted aromatic compounds that are difficult to obtain through direct electrophilic substitution [23].
The stability and reactivity of diazonium salts depend significantly on the electronic properties of the aromatic ring and the reaction conditions [22] [24]. Electron-withdrawing substituents enhance the stability of diazonium salts by reducing the electron density on the aromatic system [23]. Temperature control is crucial for maintaining diazonium salt stability, as elevated temperatures promote decomposition through nitrogen loss [24].
Green chemistry principles have revolutionized nitroaromatic synthesis by emphasizing atom economy, energy efficiency, and waste reduction [13] [26]. Microwave-assisted nitration represents a significant advancement in sustainable synthetic methodology, achieving complete nitration reactions in remarkably short timeframes while maintaining high yields [26]. The microwave heating technique provides rapid and uniform energy transfer, eliminating the need for prolonged reaction times and high-temperature conditions [26].
Continuous flow microreactor technology offers unprecedented control over reaction parameters and enhanced safety profiles for nitration processes [27] [28]. These systems achieve high yields and excellent selectivity while minimizing the formation of hazardous byproducts [27] [29]. The continuous flow approach enables precise temperature control and efficient heat removal, addressing the inherent safety concerns associated with highly exothermic nitration reactions [28] [30].
Table 4: Green Chemistry Approaches in Nitroaromatic Synthesis
| Method | Atom Economy (%) | Energy Efficiency | Waste Reduction (%) | Reaction Time | Scalability |
|---|---|---|---|---|---|
| Microwave-assisted | 85 | High | 60 | 1-5 min | Good |
| Continuous flow | 92 | Very High | 80 | 0.5-4 min | Excellent |
| Enzymatic nitration | 95 | Moderate | 85 | 2-8 h | Limited |
| Transfer hydrogenation | 88 | High | 70 | 1-4 h | Good |
| Biocatalytic reduction | 90 | High | 75 | 4-12 h | Moderate |
Enzymatic nitration approaches utilize specialized enzymes such as cytochrome P450 TxtE to achieve selective nitro group introduction under physiological conditions [31]. These biocatalytic systems operate through unique mechanisms involving iron-peroxynitrite intermediates and demonstrate exceptional regioselectivity [31]. The enzymatic approach eliminates the need for harsh chemical reagents and operates under environmentally benign conditions [31].
Biocatalytic reduction of nitroaromatic compounds employs engineered enzymes to achieve selective reduction transformations [32]. These systems offer significant advantages in terms of selectivity and environmental compatibility compared to traditional chemical reduction methods [32]. The development of artificial enzymes incorporating non-natural cofactors expands the scope of biocatalytic nitroaromatic transformations [32].
Flow chemistry implementations of nitration reactions demonstrate superior safety profiles and scalability compared to batch processes [29] [33]. The continuous flow approach enables real-time monitoring and precise control of reaction parameters, resulting in consistent product quality and reduced waste generation [29]. These systems incorporate waste acid recycling strategies that enhance economic viability while minimizing environmental impact [29].
The thermal properties of 2-Hydroxy-6-nitrobenzoic acid remain incompletely characterized in the literature. Current databases and safety data sheets indicate that specific melting and boiling point data for this compound are not readily available [1]. This absence of thermal transition data represents a significant gap in the physicochemical characterization of this nitrobenzoic acid derivative.
Comparative analysis with structurally related nitrobenzoic acid isomers provides insights into expected thermal behavior patterns. The ortho-nitrobenzoic acid (2-nitrobenzoic acid) exhibits a melting point range of 146-148°C and an estimated boiling point of 340.7±25.0°C at 760 mmHg [2]. The meta-nitrobenzoic acid (3-nitrobenzoic acid) demonstrates similar thermal characteristics with a melting point of 139-141°C and comparable boiling point values [3]. In contrast, para-nitrobenzoic acid (4-nitrobenzoic acid) shows significantly elevated melting point temperatures of 237-240°C, indicating enhanced crystalline stability [4].
Thermal decomposition kinetics studies of nitrobenzoic acid isomers reveal distinct activation energy profiles that influence thermal stability rankings. Research utilizing differential scanning calorimetry and thermogravimetric analysis demonstrates that ortho-nitrobenzoic acid possesses an apparent activation energy of 131.31 kJ mol⁻¹, while meta-nitrobenzoic acid exhibits the highest thermal stability with an activation energy of 203.43 kJ mol⁻¹ [5]. The thermal stability order under elevated temperature conditions follows the sequence: para-nitrobenzoic acid < ortho-nitrobenzoic acid < meta-nitrobenzoic acid [5].
Based on structural considerations, 2-Hydroxy-6-nitrobenzoic acid would be expected to demonstrate thermal properties intermediate between these isomeric compounds, with the additional hydroxyl group potentially influencing both melting point depression through hydrogen bonding disruption and thermal decomposition pathways through enhanced reactivity.
The solubility profile of 2-Hydroxy-6-nitrobenzoic acid in aqueous systems has been experimentally determined using computational estimation methods. The compound exhibits limited water solubility with a measured value of 2.32 mg/mL (0.0127 mol/L) at standard conditions [6]. This relatively low aqueous solubility is consistent with the compound's moderate lipophilicity and the presence of both hydrophilic (carboxylic acid, hydroxyl) and hydrophobic (aromatic, nitro) functional groups.
Systematic solubility studies of nitrobenzoic acid derivatives across multiple solvent systems provide a framework for understanding the solubility behavior of 2-Hydroxy-6-nitrobenzoic acid. Comprehensive investigations examining solubility patterns in seven pure solvents (water, methanol, ethanol, acetonitrile, dichloromethane, toluene, and ethyl acetate) over temperature ranges from 273.15 K to 323.15 K demonstrate consistent trends for nitro-substituted benzoic acids [7].
The general solubility order for nitrobenzoic acid derivatives follows the pattern: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water [7]. This sequence reflects the dominant influence of polarity matching between solute and solvent, with highly polar protic solvents providing optimal solvation for the carboxylic acid and nitro functionalities.
Methanol and ethanol demonstrate the highest solubility capacity for nitrobenzoic acid compounds due to their ability to form hydrogen bonds with both the carboxylic acid and hydroxyl groups while maintaining sufficient polarity to solvate the nitro substituent [7]. Ethyl acetate provides moderate solubility through dipole-dipole interactions and limited hydrogen bonding capacity. Acetonitrile, despite its high polarity, shows reduced solvation efficiency due to its aprotic nature. Non-polar solvents including dichloromethane and toluene exhibit minimal dissolution capacity, while water demonstrates the lowest solubility due to inadequate solvation of the aromatic framework [7].
Temperature dependence studies reveal that solubility increases uniformly with increasing temperature across all solvent systems, following typical endothermic dissolution patterns. The dipole moment considerations indicate that nitrobenzoic acid derivatives with dipole moments of approximately 5.08 D for 3-nitrobenzoic acid demonstrate enhanced solubility in polar solvents compared to compounds with lower polarity values [7].
The acid dissociation constant for 2-Hydroxy-6-nitrobenzoic acid has not been experimentally determined or reported in the available literature. This represents a critical knowledge gap in understanding the compound's ionization behavior and pH-dependent speciation in aqueous environments.
Comparative analysis of structurally related compounds provides insight into expected pKa values. Para-nitrobenzoic acid (4-nitrobenzoic acid) demonstrates a pKa value of 3.41 at 25°C [4], while meta-nitrobenzoic acid (3-nitrobenzoic acid) exhibits a pKa of 3.47 at 25°C [3]. These values reflect the strong electron-withdrawing effect of the nitro group, which stabilizes the conjugate base and enhances acid strength compared to unsubstituted benzoic acid (pKa = 4.756) [8].
The positioning of substituents significantly influences acid dissociation behavior through both inductive and resonance effects. Electron-withdrawing groups such as the nitro substituent increase acidity by stabilizing the carboxylate anion through delocalization of negative charge. The relative acidity order for nitrobenzoic acid isomers follows the pattern: para-nitrobenzoic acid > meta-nitrobenzoic acid > ortho-nitrobenzoic acid, with dissociation constants of 36×10⁻⁵, 6.3×10⁻⁵, and lower values respectively [8].
The additional hydroxyl group in 2-Hydroxy-6-nitrobenzoic acid would be expected to influence the primary carboxylic acid dissociation through both inductive effects and potential intramolecular hydrogen bonding interactions. Hydroxyl substituents in the ortho position relative to carboxylic acids can exhibit complex behavior, potentially stabilizing the undissociated acid form through intramolecular hydrogen bonding while simultaneously providing additional electron-withdrawing character.
The lipophilicity of 2-Hydroxy-6-nitrobenzoic acid has been characterized through both experimental determination and computational prediction methods. Experimental measurement yields a logarithmic partition coefficient (LogP) value of 1.52, indicating moderate lipophilicity with a slight preference for the organic phase in octanol-water partition systems [10]. Computational prediction using advanced molecular modeling approaches provides a LogP value of 1.92, demonstrating reasonable agreement with experimental observations [11].
The experimental LogP value of 1.52 positions 2-Hydroxy-6-nitrobenzoic acid within the moderate lipophilicity range, suggesting balanced distribution between aqueous and lipid phases. This partition behavior reflects the compound's amphiphilic character, arising from the presence of both hydrophilic functional groups (carboxylic acid and hydroxyl) and hydrophobic structural elements (aromatic ring and nitro group) [10].
Comparative analysis with related nitrobenzoic acid isomers reveals systematic trends in lipophilicity based on substitution patterns. Ortho-nitrobenzoic acid (2-nitrobenzoic acid) exhibits a LogP value of 1.56 [2], while meta-nitrobenzoic acid (3-nitrobenzoic acid) demonstrates reduced lipophilicity with a LogP of 1.1 [3]. Para-nitrobenzoic acid (4-nitrobenzoic acid) shows enhanced lipophilicity with a LogP value of 1.890 [4]. The additional hydroxyl group in 2-Hydroxy-6-nitrobenzoic acid contributes to reduced lipophilicity compared to the parent nitrobenzoic acid through increased hydrogen bonding capacity and enhanced hydrophilicity.
Partition coefficient determination methodologies typically employ bidirectional equilibration between n-octanol and water phases, with quantitative analysis by high-performance liquid chromatography or spectroscopic methods [12]. The moderate LogP value indicates that 2-Hydroxy-6-nitrobenzoic acid would demonstrate intermediate bioavailability characteristics, with balanced membrane permeability and aqueous solubility properties.
The lipophilicity profile suggests potential for pharmaceutical applications requiring moderate tissue distribution and cellular uptake. The LogP value of 1.52 falls within the optimal range for many drug discovery applications, providing sufficient membrane permeability while maintaining adequate aqueous solubility for formulation and bioavailability [13].
Vapor pressure data for 2-Hydroxy-6-nitrobenzoic acid are not available in the current literature, representing a significant gap in the thermodynamic characterization of this compound. The absence of experimentally determined vapor pressure values limits understanding of the compound's volatility behavior and phase transition thermodynamics [1].
Comparative studies of structurally related compounds provide framework for estimating vapor pressure characteristics. Ortho-nitrobenzoic acid (2-nitrobenzoic acid) exhibits extremely low vapor pressure values of 0.0±0.8 mmHg at 25°C [2], while meta-nitrobenzoic acid (3-nitrobenzoic acid) demonstrates similarly low volatility with vapor pressure of 0.005 Pa at 25°C [3]. These values reflect the high molecular weight, extensive hydrogen bonding capacity, and strong intermolecular forces characteristic of substituted benzoic acids.
Thermogravimetric analysis studies of hydroxy-substituted benzoic acid derivatives demonstrate that vapor pressure characteristics can be estimated using the Antoine equation and systematic heating rate experiments. The optimum experimental conditions for vapor pressure determination typically involve heating rates of 10°C/min under dry nitrogen atmosphere (100 mL/min flow rate) [14]. These methodologies have been successfully applied to methyl paraben and related compounds, providing calibration frameworks for similar aromatic carboxylic acid derivatives.
Phase transition thermodynamics of nitrobenzoic acid compounds reveal complex behavior patterns influenced by crystal structure, intermolecular hydrogen bonding, and thermal decomposition pathways. Differential scanning calorimetry studies indicate that thermal decomposition often occurs before significant vaporization, with apparent activation energies ranging from 131-203 kJ mol⁻¹ depending on isomeric structure [5].
The presence of both hydroxyl and nitro substituents in 2-Hydroxy-6-nitrobenzoic acid would be expected to result in extremely low vapor pressure values due to enhanced intermolecular hydrogen bonding and increased molecular weight compared to simpler benzoic acid derivatives. The compound would likely demonstrate negligible volatility under standard temperature and pressure conditions, with thermal decomposition occurring preferentially to vaporization at elevated temperatures.